molecular formula C17H21NO6 B4075665 2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol;oxalic acid CAS No. 1185133-82-7

2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol;oxalic acid

Cat. No.: B4075665
CAS No.: 1185133-82-7
M. Wt: 335.4 g/mol
InChI Key: NLYAGMIYEJUFSW-UHFFFAOYSA-N
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Description

2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol;oxalic acid is a compound that combines the properties of a naphthalene derivative and an oxalic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol typically involves the reaction of naphthalene derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-naphthol with 2-chloroethylamine, followed by the addition of propanol. The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure.

    Naphthol: A simpler naphthalene derivative used in various chemical reactions.

    Naphthylamine: Another naphthalene derivative with different functional groups.

Uniqueness

2-(2-Naphthalen-1-yloxyethylamino)propan-1-ol is unique due to its combination of a naphthalene ring with an amino alcohol and oxalic acid. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-(2-naphthalen-1-yloxyethylamino)propan-1-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.C2H2O4/c1-12(11-17)16-9-10-18-15-8-4-6-13-5-2-3-7-14(13)15;3-1(4)2(5)6/h2-8,12,16-17H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYAGMIYEJUFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185133-82-7
Record name 1-Propanol, 2-[[2-(1-naphthalenyloxy)ethyl]amino]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185133-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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